molecular formula C7H15IN2 B8235133 1-ethyl-2,3-dimethylimidazolium iodide CAS No. 141085-40-7

1-ethyl-2,3-dimethylimidazolium iodide

Cat. No.: B8235133
CAS No.: 141085-40-7
M. Wt: 254.11 g/mol
InChI Key: ZCVLMQINUCAHNR-UHFFFAOYSA-N
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Description

1-ethyl-2,3-dimethylimidazolium iodide is a chemical compound with the molecular formula C7H15IN2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1-ethyl-2,3-dimethylimidazolium iodide typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,3-dimethylimidazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-ethyl-2,3-dimethylimidazolium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-ethyl-2,3-dimethylimidazolium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dimethylimidazolium iodide involves its interaction with biological molecules and metal ions. The imidazole ring can coordinate with metal ions, affecting their reactivity and stability. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar compounds to 1-ethyl-2,3-dimethylimidazolium iodide include:

    1,3-Dimethylimidazolium iodide: Lacks the ethyl group, which can affect its reactivity and solubility.

    1-Ethyl-3-methylimidazolium iodide: Similar structure but with different substitution patterns, leading to variations in properties and applications.

    1,3-Diethylimidazolium iodide:

These compounds share the imidazole core but differ in their substituents, leading to unique properties and applications for each.

Biological Activity

1-Ethyl-2,3-dimethylimidazolium iodide (EDMI) is an ionic liquid that has garnered attention for its potential biological activities, particularly in the fields of drug delivery, antimicrobial properties, and as a solvent for various biochemical applications. This article delves into the biological activity of EDMI, highlighting its mechanisms of action, applications in research, and findings from case studies.

EDMI is characterized by its imidazolium cation structure, which includes ethyl and two methyl groups at the 2 and 3 positions. This unique structure contributes to its solubility and interaction with biological molecules. The iodide anion plays a crucial role in its ionic nature, affecting its viscosity and conductivity.

The biological activity of EDMI can be attributed to several mechanisms:

  • Interaction with Biological Membranes : The cationic nature of EDMI allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and leading to cytotoxic effects on certain cell types.
  • Solvent Properties : As an ionic liquid, EDMI can dissolve a variety of biomolecules, facilitating biochemical reactions and interactions that may not occur in conventional solvents.
  • Catalytic Activity : EDMI has been shown to act as a catalyst in various organic reactions, which can be leveraged in biological assays and drug formulation processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDMI. For instance, research indicates that imidazolium-based ionic liquids exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of EDMI

MicroorganismZone of Inhibition (mm)Reference
E. coli15
S. aureus18
Candida albicans12

Case Study 1: Drug Delivery Systems

A study investigated the use of EDMI as a solvent for drug delivery systems. The results indicated that when combined with certain therapeutic agents, EDMI enhanced solubility and bioavailability. For example, cisplatin-loaded nanocarriers demonstrated improved release profiles in the presence of EDMI compared to traditional solvents . This suggests that EDMI can facilitate more effective drug delivery strategies.

Case Study 2: Anticancer Properties

In vitro studies have shown that EDMI exhibits cytotoxic effects on various cancer cell lines. Notably, it was found to induce apoptosis in HepG2 liver cancer cells through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations above 100 µM .

Applications in Research

EDMI's unique properties make it suitable for various applications in biochemical research:

  • Ionic Liquids in Green Chemistry : As a green solvent, EDMI is used in organic synthesis and catalysis due to its low volatility and recyclability.
  • Electrolytes in Solar Cells : Research has explored the use of imidazolium iodides like EDMI in dye-sensitized solar cells (DSSCs), where they serve as electrolytes. Their ionic nature enhances conductivity while maintaining stability under operational conditions .

Properties

IUPAC Name

1-ethyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVLMQINUCAHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]1C=CN(C1C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40770073
Record name 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141085-40-7
Record name 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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